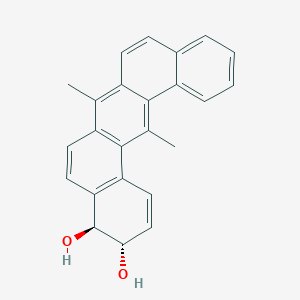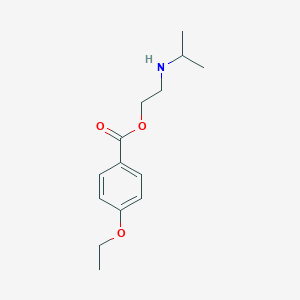
4-Ethoxybenzoic acid 2-(isopropylamino)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxybenzoic acid 2-(isopropylamino)ethyl ester, also known as procaine ethyl ester, is a local anesthetic that is commonly used in medical procedures. It was first synthesized in 1905 by a German chemist named Alfred Einhorn. Since then, it has been widely used in the medical field due to its ability to provide effective pain relief without causing significant side effects.
Mécanisme D'action
Procaine ethyl ester works by blocking the transmission of nerve impulses from the site of application to the brain. It does this by inhibiting the function of sodium channels in nerve cells, which prevents the cells from transmitting signals. This results in a loss of sensation in the affected area.
Effets Biochimiques Et Physiologiques
Procaine ethyl ester has been shown to have a low toxicity profile and is generally well-tolerated by patients. It is rapidly metabolized in the liver and excreted in the urine. It has been shown to have a short duration of action, typically lasting between 30 minutes to 2 hours.
Avantages Et Limitations Des Expériences En Laboratoire
Procaine ethyl ester has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. Additionally, it has a low toxicity profile and is well-tolerated by animals. However, its short duration of action may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 4-Ethoxybenzoic acid 2-(isopropylamino)ethyl ester ethyl ester. One area of interest is its potential use in treating neuropathic pain, which is a type of chronic pain that is often difficult to manage with traditional pain relievers. Additionally, it may have potential as a treatment for certain types of cancer. Further research is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
Procaine ethyl ester can be synthesized through the esterification of 4-ethoxybenzoic acid with 2-(isopropylamino)ethanol in the presence of a catalyst. The reaction yields a white crystalline powder that is soluble in water and ethanol.
Applications De Recherche Scientifique
Procaine ethyl ester has been extensively studied for its use as a local anesthetic in medical procedures. It is commonly used in dental procedures, minor surgeries, and as a pain reliever during childbirth. Additionally, it has been studied for its potential use in treating certain types of cancer and as a treatment for neuropathic pain.
Propriétés
Numéro CAS |
123354-93-8 |
|---|---|
Nom du produit |
4-Ethoxybenzoic acid 2-(isopropylamino)ethyl ester |
Formule moléculaire |
C14H21NO3 |
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
2-(propan-2-ylamino)ethyl 4-ethoxybenzoate |
InChI |
InChI=1S/C14H21NO3/c1-4-17-13-7-5-12(6-8-13)14(16)18-10-9-15-11(2)3/h5-8,11,15H,4,9-10H2,1-3H3 |
Clé InChI |
IHSIQLCMWPVNCC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)OCCNC(C)C |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=O)OCCNC(C)C |
Autres numéros CAS |
123354-93-8 |
Synonymes |
4-ethoxybenzoic acid 2-(isopropylamino)ethyl ester EBZ-IPAE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



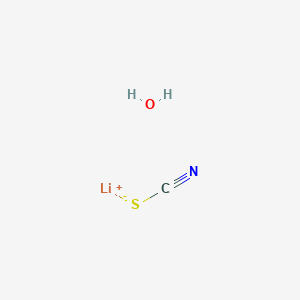
![[5,5,5-Trichloro-1,3-dihydroxy-3-(2,2,2-trichloroethyl)pentan-2-yl]phosphonic acid](/img/structure/B40131.png)
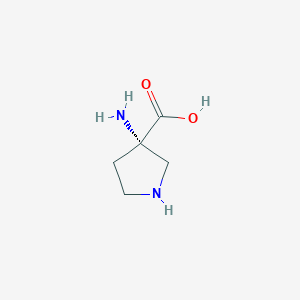
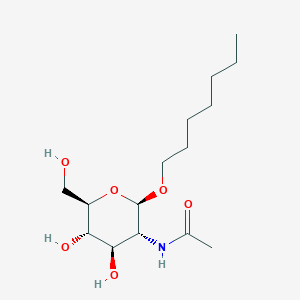
![2-Benzyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B40136.png)
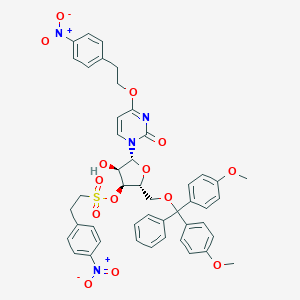
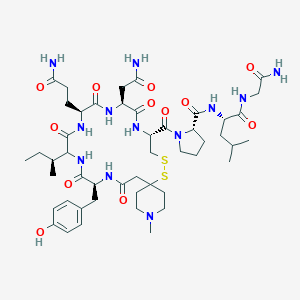
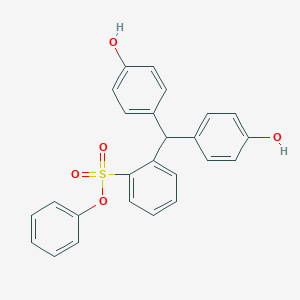


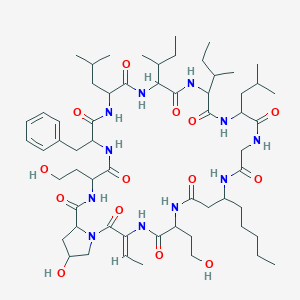
![3-[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylpropanoic acid](/img/structure/B40148.png)
